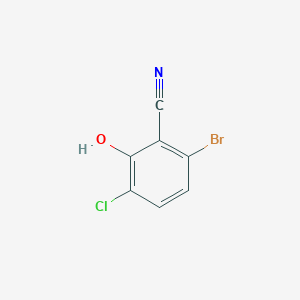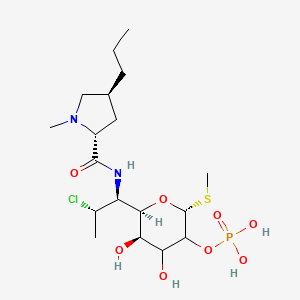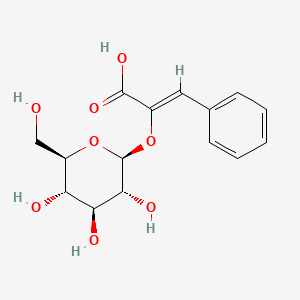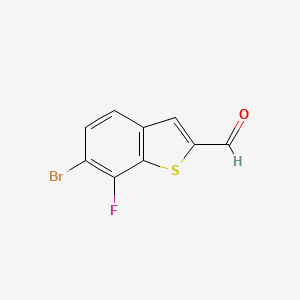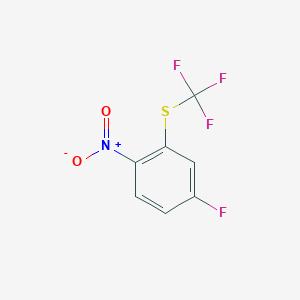
9alpha-Bromo-21-deacetoxy Deflazacort
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9alpha-Bromo-21-deacetoxy Deflazacort: is a synthetic corticosteroid derivative. It is structurally related to Deflazacort, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The compound is characterized by the presence of a bromine atom at the 9alpha position and the absence of an acetoxy group at the 21 position. Its molecular formula is C23H28BrNO4, and it has a molecular weight of 462.38 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9alpha-Bromo-21-deacetoxy Deflazacort typically involves multiple steps, starting from Deflazacort or its derivatives. The key steps include:
Bromination: Introduction of a bromine atom at the 9alpha position. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Deacetylation: Removal of the acetoxy group at the 21 position. This step often involves hydrolysis using acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
9alpha-Bromo-21-deacetoxy Deflazacort undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 9alpha position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting its functional groups.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Deacetylation: Acidic or basic hydrolysis using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
科学研究应用
9alpha-Bromo-21-deacetoxy Deflazacort has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in inflammatory and autoimmune diseases.
Industry: Utilized in the synthesis of other corticosteroid derivatives and as an impurity standard in pharmaceutical quality control
作用机制
The mechanism of action of 9alpha-Bromo-21-deacetoxy Deflazacort is similar to that of Deflazacort. It acts as a prodrug, which is metabolized into its active form in the body. The active metabolite binds to glucocorticoid receptors, modulating the expression of anti-inflammatory and immunosuppressive genes. This leads to a reduction in the production of pro-inflammatory cytokines and other mediators of inflammation .
相似化合物的比较
Similar Compounds
Deflazacort: The parent compound, known for its anti-inflammatory and immunosuppressive properties.
21-Deacetoxy Deflazacort: Similar to 9alpha-Bromo-21-deacetoxy Deflazacort but lacks the bromine atom.
9alpha-Fluoro-21-deacetoxy Deflazacort: Another derivative with a fluorine atom at the 9alpha position instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom at the 9alpha position, which can influence its reactivity and biological activity. This structural modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to other similar compounds .
属性
分子式 |
C23H28BrNO4 |
|---|---|
分子量 |
462.4 g/mol |
IUPAC 名称 |
(1S,2S,4R,8S,9S,11S,12R,13S)-8-acetyl-12-bromo-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |
InChI |
InChI=1S/C23H28BrNO4/c1-12(26)23-19(29-13(2)25-23)10-17-16-6-5-14-9-15(27)7-8-20(14,3)22(16,24)18(28)11-21(17,23)4/h7-9,16-19,28H,5-6,10-11H2,1-4H3/t16-,17-,18-,19+,20-,21-,22-,23+/m0/s1 |
InChI 键 |
QVEPGZDFPBULJR-POBGKJHXSA-N |
手性 SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)Br)O)C)C(=O)C |
规范 SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)Br)O)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)
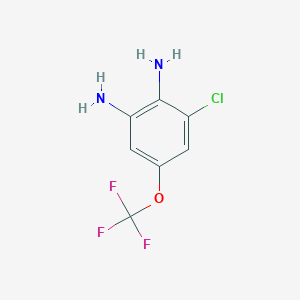
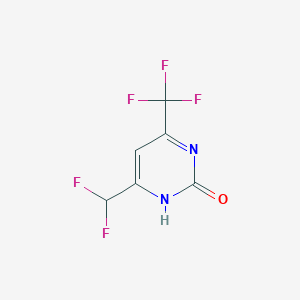
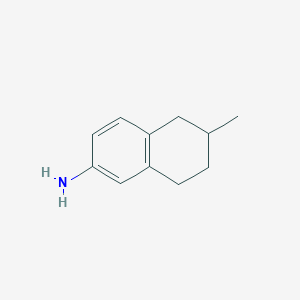
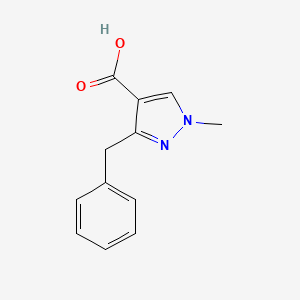
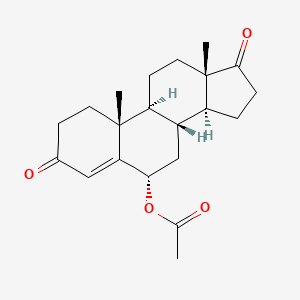
![Ethyl 4-(20-ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoate](/img/structure/B13431187.png)
